2-(2-Ethoxyphenoxy)-acetic acid methyl ester
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Overview
Description
2-(2-Ethoxyphenoxy)-acetic acid methyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to an acetic acid methyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenoxy)-acetic acid methyl ester typically involves the esterification of 2-(2-Ethoxyphenoxy)-acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The general reaction scheme is as follows:
2-(2-Ethoxyphenoxy)-acetic acid+MethanolH2SO42-(2-Ethoxyphenoxy)-acetic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant flow rates, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenoxy)-acetic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide can be used to substitute the ethoxy group.
Major Products Formed
Hydrolysis: 2-(2-Ethoxyphenoxy)-acetic acid and methanol.
Reduction: 2-(2-Ethoxyphenoxy)-ethanol.
Substitution: Depending on the nucleophile used, various substituted phenoxyacetic acid derivatives can be formed.
Scientific Research Applications
2-(2-Ethoxyphenoxy)-acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenoxy)-acetic acid methyl ester is largely dependent on its interactions with biological targets. In medicinal chemistry, it is believed to exert its effects by modulating specific enzymes or receptors involved in inflammatory pathways. The ester group can be hydrolyzed in vivo to release the active acid form, which then interacts with its molecular targets to produce the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenoxy)-acetic acid methyl ester
- 2-(2-Propoxyphenoxy)-acetic acid methyl ester
- 2-(2-Butoxyphenoxy)-acetic acid methyl ester
Uniqueness
2-(2-Ethoxyphenoxy)-acetic acid methyl ester is unique due to the presence of the ethoxy group, which imparts specific physicochemical properties such as solubility and reactivity. Compared to its methoxy, propoxy, and butoxy analogs, the ethoxy derivative may exhibit different biological activities and pharmacokinetic profiles, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2-(2-ethoxyphenoxy)acetate |
InChI |
InChI=1S/C11H14O4/c1-3-14-9-6-4-5-7-10(9)15-8-11(12)13-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
MTMKWMAZWLXRCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)OC |
Origin of Product |
United States |
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